molecular formula C18H16ClN3O4S2 B2837342 N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351604-79-9

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2837342
CAS RN: 1351604-79-9
M. Wt: 437.91
InChI Key: XAUIYEJSHLVTFL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features common in medicinal chemistry . These include a sulfonyl group attached to a chloro-methylphenyl ring, a tetrahydrothiazolo[5,4-c]pyridine ring, and a furan-2-carboxamide moiety. These features suggest that the compound could have interesting biological activities, but without specific studies, it’s hard to predict.


Molecular Structure Analysis

The compound’s structure suggests it could have interesting physicochemical properties. The pyrrolidine ring, for example, is a five-membered ring with nitrogen, which is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The presence of the sulfonyl group could also influence the compound’s reactivity and interactions with biological targets.

Scientific Research Applications

Design and Synthesis of Novel Molecules

Chemical Synthesis and Structure-Activity Relationships : Research has focused on synthesizing a range of compounds, including those related to N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide, to explore their structure-activity relationships. These studies aim to identify compounds with enhanced biological activities by altering their chemical structures (Ren et al., 2000).

Hetero-Diels-Alder Reactions and Crystal Structures : Investigations into the crystal structures of novel chiral dihydropyrimidines highlight the compound's relevance in understanding molecular conformation and stereogenic centers, contributing to the design of molecules with specific chiral properties (Elliott et al., 1998).

Microwave-Assisted Synthesis : The compound's framework has been utilized in the development of efficient synthetic routes using microwave-assisted synthesis. This approach enhances the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the compound's role in facilitating rapid and high-yield chemical syntheses (Youssef et al., 2012).

Factor Xa Inhibitors : The core structure of this compound has been investigated for its potential as an orally active factor Xa inhibitor. Research in this area focuses on developing new anticoagulant therapies with improved pharmacological profiles, demonstrating the compound's utility in medicinal chemistry (Haginoya et al., 2004).

Future Directions

Future research on this compound could involve conducting biological assays to determine its activity, further synthetic work to create analogs with potentially improved properties, and detailed studies of its physical and chemical properties .

properties

IUPAC Name

N-[5-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-11-12(19)4-2-6-16(11)28(24,25)22-8-7-13-15(10-22)27-18(20-13)21-17(23)14-5-3-9-26-14/h2-6,9H,7-8,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUIYEJSHLVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

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